Nitromethanetrispropanol

Vue d'ensemble

Description

Nitromethanetrispropanol is a biomedical product utilized for its therapeutic properties in the drug development of cardiovascular diseases such as arterial hypertension and angina pectoris . Its chemical composition and mechanism of action are highly efficient in regulating blood pressure, improving oxygen supply to the heart, and preventing chest pain associated with these conditions .

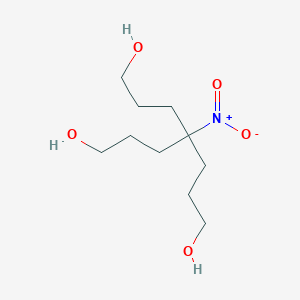

Molecular Structure Analysis

Nitromethanetrispropanol has a molecular formula of C10H21NO5 and a molecular weight of 235.28 . Its linear formula is O2NC(CH2CH2CH2OH)3 .Physical And Chemical Properties Analysis

Nitromethanetrispropanol appears as a white to off-white powder or solid . It has a density of 1.182g/cm3 . The melting point ranges from 59-65ºC (lit.) .Applications De Recherche Scientifique

Therapeutic Corneoscleral Cross-Linking : Aliphatic β-nitro alcohols, including nitromethanetrispropanol, have been studied for their potential as in vivo therapeutic corneoscleral cross-linking agents. Higher order nitroalcohols showed enhanced efficacy and excellent chemical stability under long-term storage conditions, relevant to clinical use (Li et al., 2012).

Combustion Research : Nitromethane is an important nitro-compounded liquid propellant offering high performance, and it's used as a model substance for understanding mechanisms of combustion of solid propellants. Studies on its burning behavior and flame spectrum have contributed to the field of propulsion and combustion (Kelzenberg et al., 1999).

Organic Synthesis : Nitromethane reacts with electrophilic alkenes under focused microwave irradiation to afford highly functionalized cyclohexenes. This reaction is significant for synthesizing novel organic compounds (Michaud et al., 1997).

Alternative Solvents : Nitromethane has been used as a solvent for organic and catalytic reactions. Research into alternatives, like nitro-functionalized imidazolium salts, can replace nitromethane in various reactions, aligning with the principles of green chemistry (Ren et al., 2011).

Thermodynamic Properties : Studies on nitromethane's thermodynamic properties, such as vapor heat capacity, heat of vaporization, and vapor pressure, provide a basis for its applications in chemical technology and safety measures in industrial processes (Mccullough et al., 1954).

Detonation Kinetics and Safety : Exploring the detonation kinetics and explosion reaction mechanisms of nitromethane in different systems offers insights for improving its applications and ensuring safety in industrial processes (Fileti et al., 2014).

Propriétés

IUPAC Name |

4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOWCQQAYGOQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCO)(CCCO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408013 | |

| Record name | Nitromethanetrispropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxypropyl)-4-nitroheptane-1,7-diol | |

CAS RN |

116747-80-9 | |

| Record name | Nitromethanetrispropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

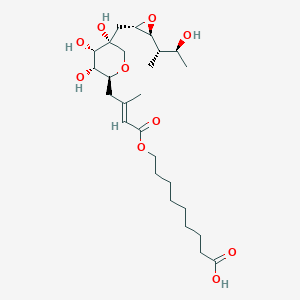

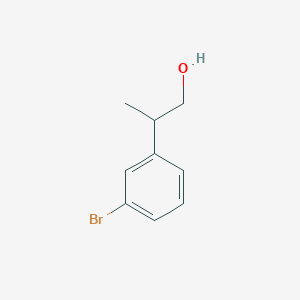

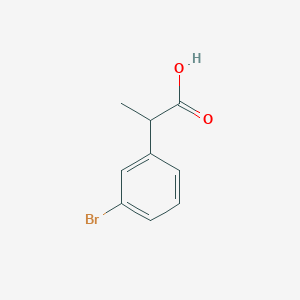

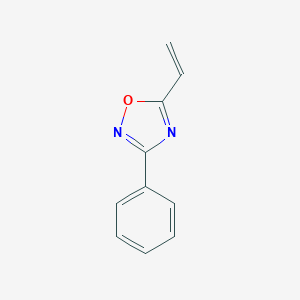

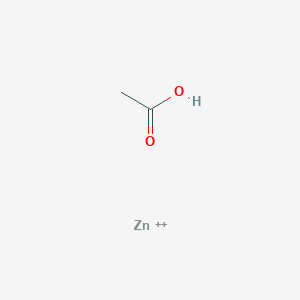

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)